Mifanertinib dimaleate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Mifanertinib dimaleate is synthesized through a multi-step process involving the reaction of various chemical intermediatesThe reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using large-scale reactors, and implementing purification techniques such as crystallization and chromatography to obtain the final product with high purity. Quality control measures are also in place to ensure consistency and compliance with regulatory standards .
Chemical Reactions Analysis
Types of Reactions
Mifanertinib dimaleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in the synthesis and modification of this compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups. These derivatives can have different biological activities and are often studied for their potential therapeutic applications .
Scientific Research Applications
Mifanertinib dimaleate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the synthesis and reactivity of quinazoline derivatives.
Biology: Investigated for its effects on cellular signaling pathways and its potential as a tool for studying EGFR and HER2 inhibition.
Medicine: Primarily researched for its therapeutic potential in treating cancers, particularly NSCLC with EGFR mutations.
Mechanism of Action
Mifanertinib dimaleate exerts its effects by irreversibly inhibiting the tyrosine kinase activity of EGFR and HER2. This inhibition prevents the autophosphorylation of these receptors, thereby blocking downstream signaling pathways involved in cell proliferation and survival. The compound binds covalently to the kinase domain of the receptors, leading to sustained inhibition and reduced tumor growth .
Comparison with Similar Compounds
Similar Compounds
Lapatinib: A reversible inhibitor of EGFR and HER2, used in combination therapies for certain types of breast cancer.
Neratinib: An irreversible inhibitor of EGFR, HER2, and HER4, used in the treatment of HER2-positive breast cancer.
Uniqueness
Mifanertinib dimaleate is unique due to its high potency and selectivity for EGFR and HER2, as well as its irreversible binding mechanism. This results in prolonged inhibition of the target receptors and enhanced antitumor activity compared to some reversible inhibitors .
Properties
CAS No. |
1989592-50-8 |
---|---|
Molecular Formula |
C29H27ClF3N5O10 |
Molecular Weight |
698.0 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;(E)-N-[4-(3-chloro-4-fluoroanilino)-7-(difluoromethoxy)quinazolin-6-yl]-4-(dimethylamino)but-2-enamide |
InChI |
InChI=1S/C21H19ClF3N5O2.2C4H4O4/c1-30(2)7-3-4-19(31)29-17-9-13-16(10-18(17)32-21(24)25)26-11-27-20(13)28-12-5-6-15(23)14(22)8-12;2*5-3(6)1-2-4(7)8/h3-6,8-11,21H,7H2,1-2H3,(H,29,31)(H,26,27,28);2*1-2H,(H,5,6)(H,7,8)/b4-3+;2*2-1- |
InChI Key |
AUGQPHRSSXWEBH-LTOSPQESSA-N |
Isomeric SMILES |
CN(C/C=C/C(=O)NC1=C(C=C2N=CN=C(C2=C1)NC3=CC(=C(C=C3)F)Cl)OC(F)F)C.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CN(C)CC=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC(F)F.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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